molecular formula C18H16ClN3O2 B7716729 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

Cat. No. B7716729
M. Wt: 341.8 g/mol
InChI Key: IRPYFXYTNNYLFI-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Mechanism of Action

The mechanism of action for 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood, but it is believed to involve inhibition of multiple signaling pathways in cancer cells. Specifically, this compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activities, this compound has been found to have antioxidant properties. It has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its high potency and specificity. This compound has been found to have activity against a variety of cancer cell lines at low concentrations, making it a promising candidate for further study. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity profile of this compound in vivo.

Future Directions

There are several future directions for research on 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One direction is to further explore its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo, as well as its potential for drug development.

Synthesis Methods

The synthesis method for 4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves several steps. The first step is the synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 4-chloro-N-(2-hydroxyethyl)benzamide to yield the final product. This synthesis method has been optimized and improved over time, resulting in high yields and purity of the final compound.

Scientific Research Applications

4-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied for its potential applications in scientific research. This compound has been found to have activity against a variety of cancer cell lines, including breast, colon, and lung cancer. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models. Additionally, this compound has been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-chloro-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-5-3-4-6-15(11)16-21-18(24-22-16)12(2)20-17(23)13-7-9-14(19)10-8-13/h3-10,12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPYFXYTNNYLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide

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